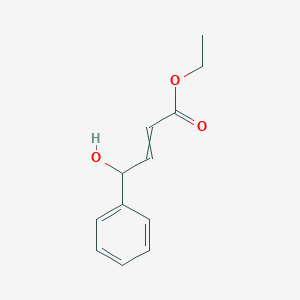![molecular formula C7H16OSSi B14255248 2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane CAS No. 403664-89-1](/img/structure/B14255248.png)
2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane is an organosilicon compound that features a unique thiasilolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane typically involves the reaction of a silicon-containing precursor with a sulfur-containing reagent under controlled conditions. One common method involves the use of 2-methyl-2-propanol and a thionyl chloride derivative, followed by cyclization to form the thiasilolane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiasilolane ring into simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiasilolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiasilolane derivatives, which can be further utilized in organic synthesis and material science applications.
Applications De Recherche Scientifique
2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicone-based coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propanol: A structural isomer with different chemical properties and applications.
2-Methyl-2-propanyl [(14-amino-3,6,9,12-tetraoxatetradec-1-yl)oxy]carbamate: A compound with similar functional groups but different biological activities.
tert-Butyl alcohol: Another isomer with distinct physical and chemical properties.
Uniqueness
2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane is unique due to its thiasilolane ring structure, which imparts specific reactivity and stability. This uniqueness makes it valuable in applications requiring precise chemical modifications and high-performance materials.
Propriétés
Numéro CAS |
403664-89-1 |
|---|---|
Formule moléculaire |
C7H16OSSi |
Poids moléculaire |
176.35 g/mol |
Nom IUPAC |
2-methyl-2-propan-2-yloxythiasilolane |
InChI |
InChI=1S/C7H16OSSi/c1-7(2)8-10(3)6-4-5-9-10/h7H,4-6H2,1-3H3 |
Clé InChI |
DEDUOYPCCBGMOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si]1(CCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


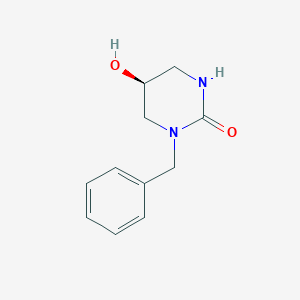
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
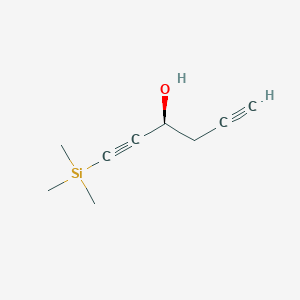
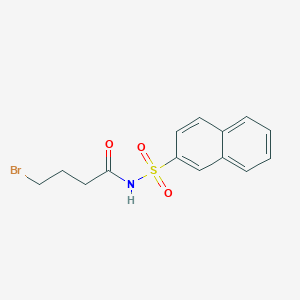
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
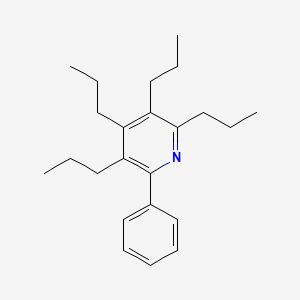
![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)

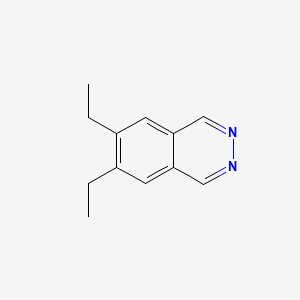
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
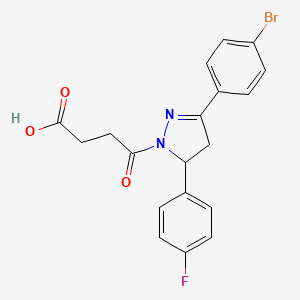
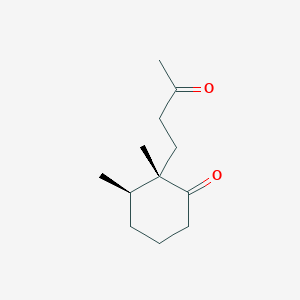
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
